molecular formula C12H14FNO3 B2697837 2-[(2-Fluorophenyl)formamido]-3-methylbutanoic acid CAS No. 1396999-93-1

2-[(2-Fluorophenyl)formamido]-3-methylbutanoic acid

Cat. No.: B2697837
CAS No.: 1396999-93-1
M. Wt: 239.246
InChI Key: ZMUWHSNIDREDKT-UHFFFAOYSA-N
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Description

“2-[(2-Fluorophenyl)formamido]-3-methylbutanoic acid” is a chemical compound with the molecular formula C12H14FNO3 and a molecular weight of 239.25 . It is also known as Valine, N-(2-fluorobenzoyl)- . The compound is in the form of a powder and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14FNO3/c1-7(2)10(12(16)17)14-11(15)8-5-3-4-6-9(8)13/h3-7,10H,1-2H3,(H,14,15)(H,16,17)/t10-/m1/s1 . This indicates that the compound has a fluorobenzoyl group attached to an amino group, which is further attached to a 3-methylbutanoic acid moiety .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Synthesis and Stereochemistry

  • Researchers have developed simple synthesis methods for optically active 2-fluoropropanoic acid and its analogs, demonstrating high enantiomeric purity. These methods are pivotal for the production of compounds used in medicinal chemistry and material science (Fritz-Langhals & Schütz, 1993).
  • The absolute configuration of related compounds, such as 2-amino-2-phenylbutyric acid, has been determined, providing insight into their stereochemical properties and aiding in the development of stereoselective syntheses (Garbarino, Sierra, & Tapia, 1973).

Catalysis and Functionalization

  • Innovative catalytic processes have been explored for the N-methylation or N-formylation of amines with CO2 and phenylsilane, showcasing the utility of 2-[(2-Fluorophenyl)formamido]-3-methylbutanoic acid analogs in synthesizing valuable chemical intermediates (Li et al., 2018).
  • The development of metal-free protocols for the reductive functionalization of CO2, offering pathways to formamides and methylamines, represents another significant application area (Liu et al., 2016).

Pharmaceutical Applications

  • The synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a key building block for calcium antagonists like Mibefradil, underscores the importance of fluorinated amino acids in drug development (Crameri et al., 1997).
  • The creation of novel synthesis routes and understanding the mechanisms of action for antifungal and antimicrobial peptides further highlight the biochemical relevance of fluorinated amino acids and their derivatives (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Material Science and Sensing Applications

  • The development of nonconjugated biocompatible macromolecular luminogens for the sensing and removal of metal ions like Fe(III) and Cu(II) demonstrates the application of fluorinated compounds in environmental and biological sensing technologies (Dutta et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of accidental exposure or ingestion .

Properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c1-7(2)10(12(16)17)14-11(15)8-5-3-4-6-9(8)13/h3-7,10H,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUWHSNIDREDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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